

A Technical Guide to the Spectroscopic Characterization of 2-Chloroquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonyl chloride

Cat. No.: B164066

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Disclaimer: This guide provides a detailed summary of the spectroscopic data and synthetic protocols for 2-chloroquinoline-3-carbaldehyde. It is assumed that the query for "**2-chloroquinoline-3-carbonyl chloride**" may have been a mistyped request for the more extensively documented and commercially available carbaldehyde analogue.

This technical whitepaper serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic properties of 2-chloroquinoline-3-carbaldehyde. The document outlines key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables provide a consolidated view of the quantitative spectroscopic data for 2-chloroquinoline-3-carbaldehyde, facilitating straightforward analysis and comparison.

Table 1: ^1H NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference
10.59	Singlet	-	1H, -CHO	[1]
10.55	Singlet	-	1H, -CHO	[2]
8.79	Singlet	-	1H, H-4	[1]
8.76	Singlet	-	1H, H-4	[2]
8.12	Doublet	-	1H, H-8	[1]
8.07	Doublet	8.6	1H, H-8	[2]
8.03	Doublet	-	1H, H-5	[1]
7.99	Triplet	-	1H, H-6	[1]
7.98	Doublet	7.9	1H, H-5	[2]
7.89	Doublet of Doublets	8.3, 7.7	1H	[2]
7.74	Triplet	-	1H, H-7	[1]
7.64	Doublet of Doublets	8.3, 7.9	1H	[2]

Table 2: ^{13}C NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Chemical Shift (δ) ppm	Assignment
189.4	-CHO
150.3	C-2
140.5	C-4
133.7	Aromatic CH
130.6	Aromatic C
129.6	Aromatic C
129.1	Aromatic CH
127.7	Aromatic CH
126.6	Aromatic CH
121.2	Aromatic C

Reference for ^{13}C NMR Data[2]

Table 3: IR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Frequency (cm^{-1})	Assignment	Reference
2820, 2738	Aldehyde C-H Stretch	[1]
1690	Carbonyl (C=O) Stretch	[1]
1600-1450	Aromatic C=C Stretch	[1]

Table 4: Mass Spectrometry Data for 2-Chloroquinoline-3-carbaldehyde

Property	Value	Unit
Molecular Weight	191.61	g/mol
Exact Mass	191.0137915	Da

Reference for Mass Spectrometry Data[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 2-chloroquinoline-3-carbaldehyde are provided below.

Synthesis via Vilsmeier-Haack Reaction[\[1\]](#)[\[4\]](#)

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.

- Reagent Preparation: Freshly distilled phosphorus oxychloride (POCl_3 , 0.35 mol) is added dropwise to cooled (0°C) dimethylformamide (DMF, 0.15 mol) with continuous stirring to form the Vilsmeier reagent.[\[1\]](#)
- Reaction: The respective acetanilide (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[\[1\]](#) The mixture is heated to approximately $60\text{-}80^\circ\text{C}$ for 8 to 16 hours.[\[1\]](#)[\[4\]](#)
- Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water (300 ml).[\[1\]](#) The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is then filtered.[\[4\]](#)
- Purification: The crude product is recrystallized from ethyl acetate to yield the purified compound.[\[1\]](#)[\[4\]](#)

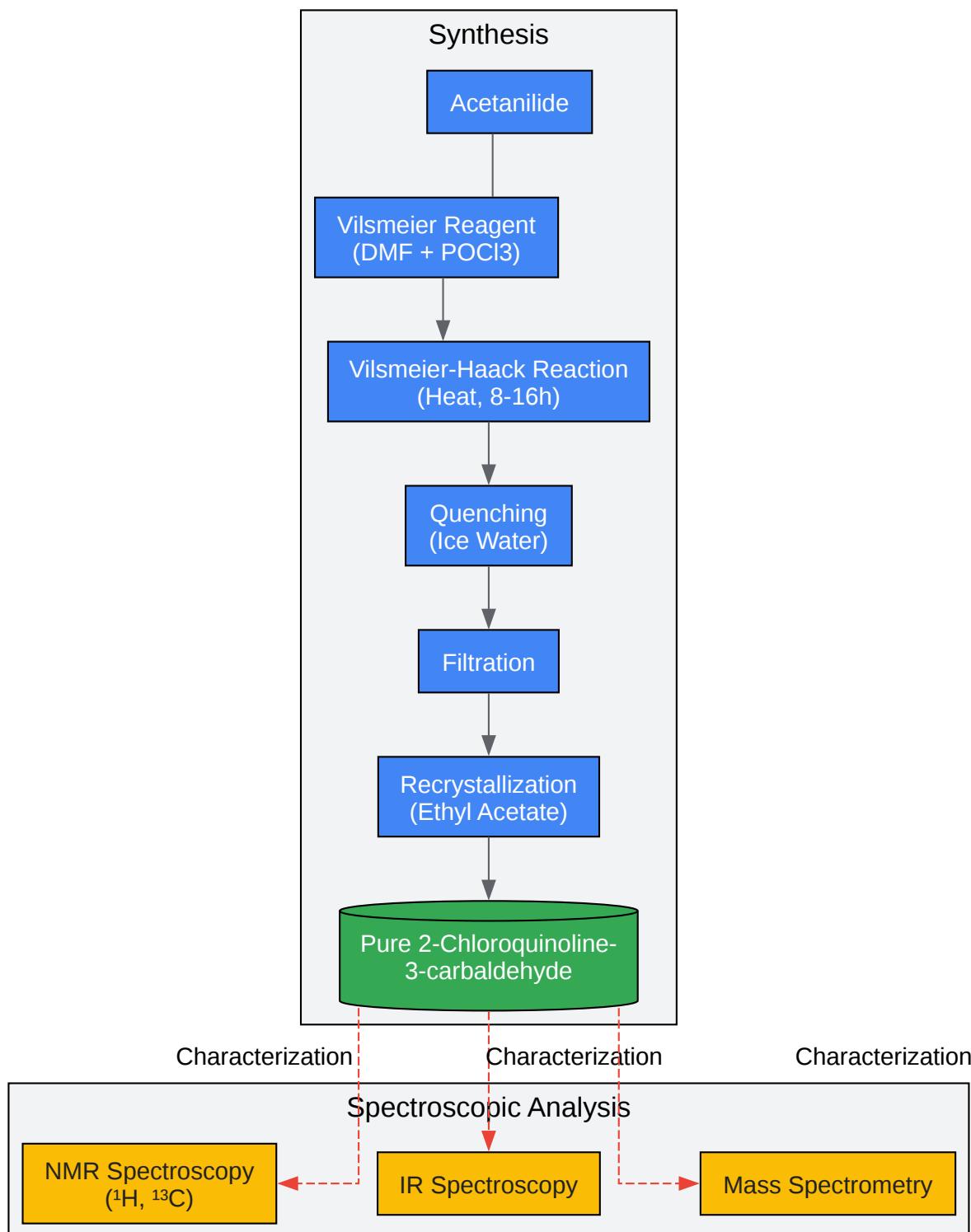
Spectroscopic Analysis

- ^1H and ^{13}C NMR Spectroscopy: NMR spectra are typically recorded on a 270 MHz or 300 MHz spectrometer.[\[1\]](#)[\[2\]](#) Deuterated chloroform (CDCl_3) is commonly used as the solvent.[\[1\]](#)[\[2\]](#)
- IR Spectroscopy: Infrared spectra are obtained using the KBr-pellet technique on an FTIR spectrometer.[\[3\]](#)
- Mass Spectrometry: ESI mass spectra can be measured on a standard LCMS spectrometer.[\[4\]](#)

Visualized Experimental Workflow

The following diagram illustrates the synthesis and analysis workflow for 2-chloroquinoline-3-carbaldehyde.

Synthesis and Analysis Workflow of 2-Chloroquinoline-3-carbaldehyde

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